molecular formula C6H4ClF2NO B14885360 6-Chloro-2,3-difluoro-4-methoxypyridine

6-Chloro-2,3-difluoro-4-methoxypyridine

Cat. No.: B14885360
M. Wt: 179.55 g/mol
InChI Key: CXXXTBMLSPABJX-UHFFFAOYSA-N
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Description

6-Chloro-2,3-difluoro-4-methoxypyridine is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of chlorine, fluorine, and methoxy substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2,3-difluoro-4-methoxypyridine can be achieved through several methods. One common approach involves the fluorination of chlorinated pyridine derivatives. For instance, starting with 6-chloro-4-methoxypyridine, selective fluorination at the 2 and 3 positions can be carried out using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as chlorination, fluorination, and methoxylation of pyridine derivatives, followed by purification techniques like recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2,3-difluoro-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

6-Chloro-2,3-difluoro-4-methoxypyridine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the development of biologically active molecules, including potential pharmaceuticals.

    Medicine: Research into its potential therapeutic effects and its use as a precursor in drug synthesis.

    Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals

Mechanism of Action

The mechanism of action of 6-Chloro-2,3-difluoro-4-methoxypyridine involves its interaction with specific molecular targets and pathways. The presence of electronegative substituents like chlorine and fluorine can influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate various biochemical pathways, leading to desired therapeutic or chemical effects .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-fluoro-2-methoxypyridine
  • 2,6-Difluoro-4-methoxypyridine
  • 3,5-Dichloro-2,4,6-trifluoropyridine

Uniqueness

6-Chloro-2,3-difluoro-4-methoxypyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The combination of chlorine, fluorine, and methoxy groups on the pyridine ring makes it a versatile compound for various synthetic applications .

Properties

Molecular Formula

C6H4ClF2NO

Molecular Weight

179.55 g/mol

IUPAC Name

6-chloro-2,3-difluoro-4-methoxypyridine

InChI

InChI=1S/C6H4ClF2NO/c1-11-3-2-4(7)10-6(9)5(3)8/h2H,1H3

InChI Key

CXXXTBMLSPABJX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1F)F)Cl

Origin of Product

United States

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